Home > Products > Screening Compounds P143323 > 4-Bromodexetimide
4-Bromodexetimide - 162661-31-6

4-Bromodexetimide

Catalog Number: EVT-1183397
CAS Number: 162661-31-6
Molecular Formula: C23H25BrN2O2
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Bromodexetimide is synthesized through chemical reactions involving dexitimide derivatives and bromine. It falls under the category of radioligands, which are compounds labeled with a radioactive isotope for imaging purposes. The specific isotopes used in its synthesis include bromine-76, which enhances its utility in PET imaging due to its favorable physical properties and biological behavior.

Synthesis Analysis

The synthesis of 4-bromodexetimide involves several key steps:

  1. Starting Materials: The synthesis begins with dexitimide as the base structure.
  2. Bromination: The introduction of the bromine atom occurs through electrophilic bromination methods, often utilizing bromine or bromine-containing reagents.
  3. Alkylation: Following bromination, alkylation reactions are performed, typically involving methyl iodide or other alkyl halides to modify the nitrogen atom in the piperidine ring.
  4. Solvent Use: Reactions are commonly conducted in dry solvents such as benzene or toluene under controlled temperatures (e.g., reflux conditions) to facilitate optimal yields.

For instance, one synthesis method involves dissolving 4-bromodexetimide in dry benzene and treating it with methyl iodide at room temperature, followed by heating to enhance yield .

Molecular Structure Analysis

The molecular structure of 4-bromodexetimide can be described as follows:

  • Chemical Formula: C_{13}H_{14}BrN
  • Molecular Weight: Approximately 265.16 g/mol
  • Structural Features:
    • A piperidine ring that contributes to its pharmacological activity.
    • A bromine atom located at the para position relative to the nitrogen atom, which influences its binding affinity and selectivity towards muscarinic receptors.

The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets, particularly in the context of receptor binding studies.

Chemical Reactions Analysis

4-Bromodexetimide participates in various chemical reactions relevant to its function as a radioligand:

  1. Radiolabeling Reactions: The incorporation of radioactive isotopes such as bromine-76 involves nucleophilic substitution reactions where the stable compound is transformed into a radiolabeled variant.
  2. Binding Studies: In vitro and in vivo studies assess the binding affinity of 4-bromodexetimide to muscarinic acetylcholine receptors, revealing high specificity (with dissociation constant KdK_d values around 1.9 nM) .
  3. Degradation Pathways: Understanding potential degradation products is essential for interpreting imaging results and ensuring accurate quantification of receptor densities.
Mechanism of Action

The mechanism of action for 4-bromodexetimide primarily involves its role as a selective antagonist at muscarinic acetylcholine receptors:

  • Receptor Binding: Upon administration, the compound binds to muscarinic receptors in the brain, particularly in regions such as the cortex and striatum.
  • Inhibition of Cholinergic Activity: By occupying these receptors, 4-bromodexetimide inhibits acetylcholine from exerting its effects, which can be useful in studying conditions characterized by altered cholinergic signaling.
  • Imaging Utility: The radiolabeled form allows visualization of receptor distribution and density using PET imaging techniques, providing insights into various neurological disorders.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromodexetimide include:

These properties influence both its synthesis and application as a radioligand.

Applications

4-Bromodexetimide has several notable applications:

  1. Neuroimaging: Primarily used in PET scans to visualize muscarinic receptor distribution in the human brain, aiding in research on neurological diseases such as Alzheimer's disease and epilepsy .
  2. Pharmacological Research: Serves as a tool for studying cholinergic receptor dynamics and pharmacodynamics in various experimental settings.
  3. Clinical Investigations: Assists in understanding disease mechanisms by correlating receptor availability with clinical symptoms or disease progression.
Introduction to 4-Bromodexetimide in Muscarinic Cholinergic Receptor Research

Role of Radioligands in Central Nervous System Imaging

Radioligands serve as indispensable molecular probes for visualizing neurotransmitter receptor systems in the living brain. These compounds are chemically modified to carry radioactive isotopes (e.g., carbon-11, fluorine-18, bromine-76) while retaining high binding affinity and specificity for their target receptors. When administered in trace quantities, they allow non-invasive quantification of receptor density, distribution, and occupancy using positron emission tomography or single-photon emission computed tomography [3].

The development of effective mAChR radioligands has faced significant challenges due to:

  • Structural complexity: Muscarinic receptors belong to the G protein-coupled receptor superfamily with highly conserved binding sites across subtypes
  • Blood-brain barrier penetration: Ligands must possess appropriate lipophilicity and molecular size for brain access
  • Metabolic stability: Rapid peripheral metabolism can interfere with brain signal quantification
  • Subtype selectivity: Achieving differential binding across M1-M5 subtypes remains pharmacologically challenging

4-Bromodexetimide addresses several challenges through its optimized physicochemical properties. The bromine atom provides a stable radiolabeling site for isotopes like bromine-76, while the dexetimide backbone confers selective affinity for muscarinic receptors over other neurotransmitter targets. This combination enables precise spatial mapping of mAChR-dense regions in the basal ganglia, cortex, and hippocampus – areas critically involved in cognition, movement, and memory processes [3].

Table: Key Properties of mAChR Radioligands for Central Nervous System Imaging

RadioligandIsotopePrimary TargetBinding Affinity (Kd)Imaging Modality
[11C]ScopolamineCarbon-11M1, M2, M3, M41-2 nMPositron emission tomography
[18F]FluorodexetimideFluorine-18Pan-muscarinic0.5 nMPositron emission tomography
4-BromodexetimideBromine-76Pan-muscarinic~0.4 nMPositron emission tomography
[123I]IododexetimideIodine-123M1, M20.8 nMSingle photon emission computed tomography

Pharmacological Significance of Muscarinic Acetylcholine Receptor Subtypes

Muscarinic acetylcholine receptors comprise five distinct subtypes (M1-M5) that regulate fundamental physiological processes throughout the central and peripheral nervous systems. These receptors belong to the G protein-coupled receptor superfamily and exhibit diverse signaling mechanisms based on their G-protein coupling profiles [4] [6]:

  • M1, M3, M5 receptors: Couple to Gq/11 proteins, activating phospholipase C and increasing intracellular calcium
  • M2 and M4 receptors: Couple to Gi/o proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate production

The differential expression patterns of these subtypes underpin their specialized physiological roles:

  • M1 receptors: Predominantly located in the cerebral cortex, hippocampus, and forebrain regions. They modulate cognitive functions including learning, memory formation, and attention. Selective M1 agonists show potential for treating cognitive deficits in Alzheimer's disease [6].
  • M2 receptors: Highly expressed in cardiac sinoatrial and atrioventricular nodes where they mediate heart rate reduction (bradycardia). In the brain, presynaptic M2 receptors function as autoreceptors regulating acetylcholine release [4].
  • M3 receptors: Found in smooth muscle structures (bronchi, gastrointestinal tract, bladder) and exocrine glands. They mediate bronchoconstriction, gastrointestinal motility, bladder contraction, and salivary secretion. Notably, eccrine sweat glands express M3 receptors under sympathetic cholinergic innervation [4].
  • M4 receptors: Concentrated in striatal regions where they modulate dopamine release and movement control. These receptors demonstrate significant therapeutic potential for Parkinson's disease and schizophrenia [6].
  • M5 receptors: Located primarily in the substantia nigra pars compacta where they regulate dopamine neuron activity and cerebral vasodilation [4].

4-Bromodexetimide exhibits high affinity for all five subtypes but demonstrates particular utility for mapping M4 receptor distributions due to their dense expression in striatal regions accessible to positron emission tomography imaging. This capability enables investigation of receptor alterations in movement disorders like Parkinson's disease and Huntington's disease, where striatal mAChR densities undergo significant pathological changes [3] [6].

Table: Muscarinic Receptor Subtype Distribution and Functional Significance

SubtypeG-Protein CouplingPrimary Tissue LocalizationKey Physiological Functions
M1GqCerebral cortex, hippocampusCognitive processing, neuronal excitation, synaptic plasticity
M2GiCardiac sinoatrial node, presynaptic cholinergic terminalsHeart rate reduction, acetylcholine release regulation
M3GqSmooth muscle, exocrine glandsBronchoconstriction, gastrointestinal motility, salivary secretion
M4GiStriatum, cortexDopamine release modulation, movement control, cognitive functions
M5GqSubstantia nigra, vascular endotheliumDopaminergic neuron regulation, cerebral vasodilation

Historical Development of Brominated Dexetimide Analogs

The dexetimide scaffold emerged as a foundational structure for mAChR radioligand development following the discovery of benzodiazepine-derived muscarinic antagonists in the 1960s. Dexetimide (the dextrorotatory enantiomer of benzetimide) demonstrated superior receptor affinity and stereoselectivity compared to earlier non-selective antagonists like atropine. This enantiomeric specificity proved critical as levotetimide (the levorotatory enantiomer) exhibited approximately 100-fold lower affinity for mAChRs [3] [8].

The historical progression of brominated dexetimide analogs includes:

  • Initial dexetimide radiolabeling: Early efforts focused on carbon-11 labeling at the N-methyl position, producing [11C]dexetimide. While suitable for positron emission tomography imaging, the short half-life of carbon-11 (20.4 minutes) limited practical applications.
  • Halogen substitution strategy: To enable longer-lived isotopes, researchers developed halogenated derivatives at the phenyl ring position. Bromine substitution proved ideal due to:
  • Favorable steric and electronic properties maintaining high receptor affinity
  • Availability of positron-emitting bromine-76 (half-life: 16.2 hours)
  • Established radiochemistry for aromatic bromination
  • 4-Bromodexetimide optimization: Among positional isomers, para-bromination (position 4) yielded optimal binding characteristics with subnanomolar affinity. The 4-bromo configuration minimized steric hindrance in the receptor binding pocket while providing a site for efficient isotopic exchange.
  • Comparative analog development: Parallel development of [18F]fluorodexetimide and [123I]iododexetimide provided alternatives with different half-lives and emission properties. However, the 4-bromo derivative balanced favorable half-life with positron emission tomography compatibility [3].

The evolution of 4-Bromodexetimide represented a strategic advancement toward longer-lived mAChR radiotracers capable of quantifying receptor densities in deeper brain structures with slower tracer kinetics. Its development exemplified structure-activity relationship principles applied to radioligand design, where minimal structural modification preserved pharmacological activity while enabling nuclear labeling. Subsequent validation studies confirmed that 4-Bromodexetimide retained the stereoselective binding profile of its parent compound, with the dexetimide enantiomer showing over two orders of magnitude greater affinity than the levetimide counterpart [3] [8].

Properties

CAS Number

162661-31-6

Product Name

4-Bromodexetimide

IUPAC Name

(3R)-3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H25BrN2O2

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C23H25BrN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1

InChI Key

KIBLABCMQPRMIQ-QHCPKHFHSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

Synonyms

4-bromodexetimide
4-bromodexetimide, (S)-isome

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

Isomeric SMILES

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.